![molecular formula C16H13N5O2 B2425706 N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide CAS No. 1226439-72-0](/img/structure/B2425706.png)
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis involved reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines .Molecular Structure Analysis
The molecular formula of “N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide” is C16H13N5O2. The molecular weight is 307.313.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The preparation was carried out in one-pot reaction under reflux conditions .Scientific Research Applications
- MPP and its derivatives exhibit antimicrobial activity. Researchers have investigated their effectiveness against bacteria, fungi, and other microorganisms. These compounds could potentially serve as novel antibiotics or antifungal agents .
- Some MPP derivatives specifically target kinases, which are enzymes involved in cell signaling. These compounds could be valuable in cancer therapy, as kinases play a critical role in cell proliferation and survival .
Antimicrobial Properties
Kinase Inhibition
Mechanism of Action
Target of Action
The primary target of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with Mycobacterium tuberculosis H37Ra, inhibiting its growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to its inhibition
Pharmacokinetics
The compound’s significant activity against mycobacterium tuberculosis h37ra suggests it has sufficient bioavailability .
Result of Action
The compound’s action results in significant inhibition of Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This indicates the compound’s potent anti-tubercular activity .
properties
IUPAC Name |
N-[3-(6-methylpyridazin-3-yl)oxyphenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-11-5-6-15(21-20-11)23-13-4-2-3-12(9-13)19-16(22)14-10-17-7-8-18-14/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRKNHIIZEVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide |
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